Antimicrobial peptide Alo-3
Description
Primary Sequence Analysis and Cysteine Motif Organization
The primary sequence of antimicrobial peptide Alo-3 consists of 36 amino acid residues with the sequence CIKNGNGCQPNGSQGNCCSGYCHKQPGWVAGYCRRK, resulting in a molecular weight of 3,881.41 daltons. This compact peptide structure represents one of three homologous peptides identified from Acrocinus longimanus, designated as Alo-1, Alo-2, and Alo-3, which share sequence identity above 80 percent. Among these homologous peptides, Alo-3 displayed the highest activity against Candida glabrata, making it the preferred candidate for detailed structural determination studies.
The cysteine motif organization in Alo-3 follows a distinctive pattern characteristic of the plant C6 type antimicrobial peptide family. The peptide contains six strategically positioned cysteine residues at positions 1, 8, 16, 17, 20, and 34 within the sequence. This cysteine arrangement conforms to the PROSITE pattern C-[IV]-x(2,4)-[RG]-C-x(2,6)-[GP]-x-C-C-S-x(2,4)-C-x-{C}-x(4,8)-C, which is specifically associated with plant C6 type antimicrobial peptides. The precise spacing and positioning of these cysteine residues are critical for the formation of the characteristic disulfide bridge pattern that stabilizes the overall peptide structure.
Detailed analysis of the amino acid composition reveals that Alo-3 contains no negatively charged residues, which contributes to its overall cationic nature. This feature is particularly significant for its antimicrobial mechanism of action, as the cationic surface facilitates electrostatic interactions with the anionic surfaces of microbial cell membranes. The peptide displays a cationic pole on its surface, which is believed to account for its antifungal activity through enhanced binding to negatively charged phospholipids present in fungal cell membranes.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
CIKNGNGCQPNGSQGNCCSGYCHKQPGWVAGYCRRK |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Alo-3 is characterized by a unique knottin fold, which is stabilized by three disulfide bridges formed between cysteine residues. This structure contributes to its stability and activity against pathogens. The peptide's cationic nature enhances its interaction with negatively charged microbial membranes, facilitating its antimicrobial effects .
The applications of Alo-3 in medical and industrial contexts are promising:
Clinical Applications
- Antifungal Treatments : Given its efficacy against Candida species, Alo-3 could be developed as a treatment for fungal infections, particularly in immunocompromised patients.
- Wound Healing : AMPs like Alo-3 can promote wound healing by preventing infections and enhancing tissue regeneration .
Cosmeceuticals
- The cosmetic industry is increasingly interested in AMPs for their antimicrobial properties and potential skin benefits. Alo-3 could be incorporated into topical formulations to combat skin infections and enhance skin health .
Food Preservation
- The use of AMPs in food preservation is gaining traction due to their ability to inhibit microbial growth without the use of synthetic preservatives. Alo-3 could be explored as a natural preservative agent .
Case Studies
Several studies have documented the efficacy of Alo-3 in various applications:
- In Vitro Studies : Research has demonstrated that Alo-3 effectively inhibits the growth of Candida glabrata at low concentrations, showcasing its potential as an effective antifungal agent .
- Animal Models : In vivo studies using animal models have shown that treatment with Alo-3 leads to reduced fungal burden in infected tissues, indicating its therapeutic potential in clinical settings .
Comparison with Similar Compounds
Structural Features
Alo-3 adopts a knottin fold, characterized by a triple-stranded antiparallel β-sheet stabilized by three disulfide bonds (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6) (Figure 1). This cystine-knot motif confers exceptional stability against thermal and proteolytic degradation. A distinctive structural feature is a long, flexible loop connecting the first and second β-strands, which may facilitate interactions with microbial membranes . The peptide lacks negatively charged residues and displays a cationic surface, a common trait among antimicrobial peptides (AMPs) that enhances binding to anionic fungal cell membranes .
Activity Profile
Alo-3 demonstrates potent activity against C. glabrata (MIC ~2.5 µM), outperforming its homologs Alo-1 and Alo-2 by 3- to 5-fold .
Comparison with Similar Compounds
Homologs: Alo-1 and Alo-2
Alo-1, Alo-2, and Alo-3 share high sequence homology but differ in antifungal efficacy due to subtle structural variations (Table 1).
The extended flexible loop and stronger cationic surface of Alo-3 enhance its ability to penetrate fungal membranes, explaining its superior activity .
Other Knottin-Type Antimicrobial Peptides
Knottin peptides are a diverse group of cysteine-rich AMPs. Key comparisons include:
Psacotheasin
- Source : Psacothea hilaris (long-horned beetle).
- Structure: Similar knottin fold but with a shorter loop (9 residues) and fewer cationic residues.
- Activity : Broad-spectrum activity against Gram-positive bacteria (MIC ~5 µM) but weaker antifungal effects compared to Alo-3 .
Eucommia Antifungal Peptide
- Source : Eucommia ulmoides (plant).
- Structure : Five disulfide bonds (vs. three in Alo-3), forming a more rigid scaffold.
- Activity : Targets fungal chitin synthesis rather than membrane disruption, with MIC values ~10 µM against C. albicans .
Tachyplesin
- Source : Horseshoe crab.
- Structure: β-hairpin stabilized by two disulfide bonds (non-knottin).
- Activity : Potent against Gram-negative bacteria (MIC <1 µM) but ineffective against fungi, highlighting Alo-3’s niche specificity .
Functional and Evolutionary Insights
- Stability : Alo-3’s disulfide network provides greater stability than linear AMPs (e.g., magainins) but less than cyclotides (e.g., kalata B1) .
- Taxonomic Specificity: Unlike plant-derived knottins (e.g., Mj-AMP1), Alo-3 evolved in insects to counter fungal pathogens prevalent in decaying wood, its host’s habitat .
Data Tables
Table 1. Comparative Activity of Knottin-Type Peptides
Table 2. Structural Comparison of Knottin Peptides
| Peptide | Disulfide Bonds | Flexible Loop | Charge (pH 7) | PDB ID | |
|---|---|---|---|---|---|
| Alo-3 | 3 | 12 residues | +5 | 1Q3J | |
| Psacotheasin | 3 | 9 residues | +3 | Not available | |
| Eucommia peptide | 5 | None | +2 | 1RO5 |
Preparation Methods
Isolation and Purification from Natural Sources
- Alo-3 is naturally found in the hemolymph or defensive secretions of Acrocinus longimanus beetles.
- The crude extract is typically obtained by homogenizing insect tissues or collecting hemolymph, followed by centrifugation to remove debris.
- The supernatant contains the peptide mixture, including Alo-3.
- Ammonium sulfate precipitation: Used to concentrate peptides by salting out proteins from the crude extract.
- Ion exchange chromatography: DEAE-cellulose columns separate peptides based on charge differences.
- Reverse-phase high-performance liquid chromatography (RP-HPLC): Final purification step to isolate Alo-3 with high purity, exploiting hydrophobic interactions.
- The presence of six cysteine residues forming three disulfide bridges necessitates careful handling to preserve the native conformation.
- Purification buffers often include mild reducing agents or are conducted under conditions preventing disulfide bond disruption.
Chemical Synthesis
Solid-Phase Peptide Synthesis (SPPS):
- Alo-3 can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on solid supports.
- The peptide chain is assembled stepwise from the C-terminus to the N-terminus.
- After chain assembly, the peptide is cleaved from the resin and deprotected.
- Post-synthesis oxidative folding is critical to form the three disulfide bridges characteristic of the knottin fold.
- Folding conditions include:
- Air oxidation or use of redox buffers (e.g., glutathione reduced/oxidized system).
- Controlled pH and temperature to promote correct disulfide pairing.
- The folding process is monitored by analytical RP-HPLC and mass spectrometry.
Advantages of Chemical Synthesis:
- Allows incorporation of non-natural amino acids or labels.
- Enables production of Alo-3 analogs for structure-activity relationship studies.
Recombinant Expression Systems
- Escherichia coli is commonly used for recombinant peptide production due to ease of genetic manipulation and rapid growth.
- Expression vectors encode the Alo-3 gene, often fused with solubility-enhancing tags.
- Peptides expressed in E. coli are typically produced as inclusion bodies.
- Refolding protocols involve solubilization in denaturing agents followed by gradual removal to allow disulfide bond formation.
- Oxidative folding buffers similar to those used in chemical synthesis are applied.
- Affinity chromatography (e.g., His-tag) is used to purify fusion proteins.
- Proteolytic cleavage removes fusion tags.
- Final purification by RP-HPLC ensures homogeneity.
- Yeast or insect cell expression systems may be employed to facilitate proper folding and post-translational modifications.
Analytical and Structural Validation
- Used to confirm the three-dimensional knottin fold and disulfide connectivity of Alo-3.
- Provides detailed structural data essential for verifying correct folding after preparation.
- Confirms molecular weight and disulfide bridge formation.
- Detects any modifications or impurities.
- Antifungal activity against Candida glabrata is tested to ensure functional integrity.
- Activity correlates with proper folding and cationic surface exposure.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Challenges | Validation Techniques |
|---|---|---|---|---|
| Natural Extraction & Purification | Homogenization → Centrifugation → Ammonium sulfate precipitation → Ion exchange chromatography → RP-HPLC | Natural peptide with native folding | Low yield, complex mixture | RP-HPLC, Mass spectrometry, Bioassay |
| Chemical Synthesis (SPPS) | Stepwise peptide assembly → Cleavage → Oxidative folding | Precise control, modification possible | Correct disulfide bond formation | RP-HPLC, NMR, Mass spectrometry |
| Recombinant Expression | Gene cloning → Expression in E. coli → Inclusion body isolation → Refolding → Purification | Scalable production | Folding and solubility issues | RP-HPLC, NMR, Bioassay |
Research Findings and Considerations
- Alo-3’s antifungal activity is highly dependent on its knottin structure stabilized by three disulfide bridges; thus, preparation methods must preserve or correctly form these bonds.
- The peptide’s cationic surface, devoid of negatively charged residues, suggests that charge distribution is crucial for activity, influencing purification and folding conditions.
- Recombinant production offers scalability but requires optimization for correct folding, while chemical synthesis provides flexibility for analog development.
- No direct detailed protocols specific to Alo-3 preparation were found in patents or literature beyond general antimicrobial peptide preparation methods; however, standard peptide chemistry and recombinant techniques apply.
Q & A
Q. What is the structural basis of Alo-3’s antifungal activity?
Alo-3 adopts a knottin fold, characterized by a triple-stranded antiparallel β-sheet stabilized by three disulfide bridges (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6), forming a cystine-knot motif . Its surface exhibits a cationic pole due to the absence of negatively charged residues, which facilitates interaction with negatively charged fungal membranes (e.g., Candida glabrata). This electrostatic interaction is critical for its antifungal activity, as demonstrated by comparative structural analysis with other knottin-type peptides .
Q. How was Alo-3 isolated and characterized from Acrocinus longimanus?
Alo-3 was isolated through hemolymph extraction followed by reverse-phase HPLC purification. Structural characterization involved:
- NMR spectroscopy : Assignment of 2D NOESY and TOCSY spectra to resolve backbone and side-chain resonances.
- Molecular modeling : Use of ambiguous disulfide restraints in ARIA software to determine disulfide bond connectivity .
- Activity assays : Minimum inhibitory concentration (MIC) testing against C. glabrata, showing Alo-3’s superior efficacy (compared to homologs Alo-1 and Alo-2) .
Q. What are the primary antifungal targets of Alo-3?
Alo-3 primarily targets Candida glabrata, with MIC values significantly lower than those of Alo-1 and Alo-2. Its mechanism involves membrane disruption via cationic surface interactions, though exact molecular targets (e.g., lipid components or membrane proteins) remain under investigation .
Advanced Research Questions
Q. How does the cystine-knot motif influence Alo-3’s stability and function?
The cystine-knot confers exceptional structural stability, resisting proteolytic degradation and maintaining fold integrity under physiological conditions. Key features include:
- Disulfide bonds : Critical for retaining the β-sheet framework during molecular dynamics (MD) simulations, despite flexibility in the β1–β2 loop .
- Functional implications : The rigid core allows precise orientation of the cationic surface for membrane targeting, while flexible loops may enhance adaptability to diverse fungal membranes .
Q. What methodological approaches are used to compare Alo-3 with its homologs (Alo-1 and Alo-2)?
- Sequence alignment : Alo-3 shares >80% sequence identity with Alo-1/Alo-2, but variations in cationic residues (e.g., Arg/Lys content) correlate with activity differences .
- Structural superposition : NMR-derived structures reveal conserved cystine-knot topology but divergent surface charge distribution.
- Functional assays : MIC testing under standardized conditions (e.g., broth microdilution) highlights Alo-3’s 2–4× higher potency against C. glabrata .
Q. How can researchers address structural instability observed in MD simulations of Alo-3?
While MD simulations of Alo-3’s NMR average structure (PDB: 1q3j) show instability in the β1–β2 loop, experimental validation is critical:
- Ensemble vs. single-structure simulations : Use multiple NMR conformers (not just energy-minimized averages) to account for natural flexibility .
- Disulfide bond constraints : Explicitly model disulfide bonds in simulations to prevent unrealistic unfolding .
- Experimental validation : Circular dichroism (CD) or hydrogen-deuterium exchange (HDX) can assess loop flexibility under physiological conditions .
Q. What strategies optimize the expression and synthesis of Alo-3 for functional studies?
- Chemical synthesis : Solid-phase peptide synthesis (SPPS) with orthogonal disulfide bond formation (e.g., selective cysteine protection).
- Heterologous expression : Use E. coli or yeast systems with codon optimization and fusion tags (e.g., SUMO) to enhance solubility .
- Quality control : MALDI-TOF MS for mass verification and RP-HPLC for purity assessment .
Data Contradictions and Analysis
Q. Why does Alo-3 exhibit higher activity than Alo-1/Alo-2 despite high sequence similarity?
Key differences include:
- Cationic residue distribution : Alo-3 has a clustered cationic surface, whereas Alo-1/Alo-2 show dispersed charges.
- Structural dynamics : MD simulations suggest Alo-3’s flexible loop may enhance membrane insertion efficiency .
- Experimental validation : Mutagenesis studies (e.g., replacing cationic residues in Alo-3 with neutral ones) confirm their role in activity .
Methodological Resources
- Structural databases : Refer to the Antimicrobial Peptide Database (APD3) for sequence/structure comparisons (APD ID: AMP03820) .
- Simulation tools : GROMACS or AMBER for MD studies, incorporating disulfide bond constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
